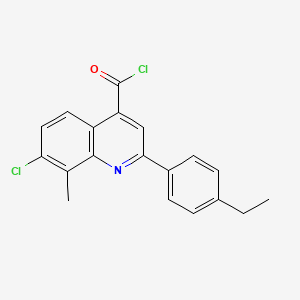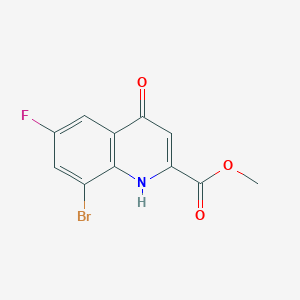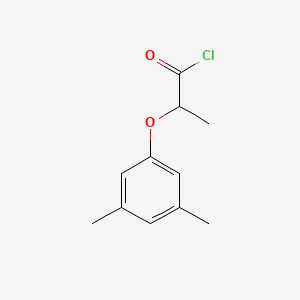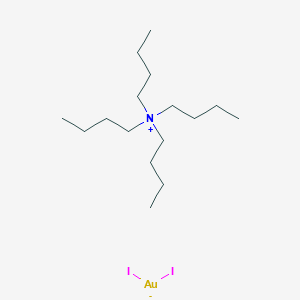
四丁基碘化铵二碘合金酸盐
描述
Tetrabutylammonium Diiodoaurate: is a coordination complex containing a gold(I) ion coordinated to two iodide ions and a tetrabutylammonium cation. This compound is notable for its use in various chemical reactions and scientific research applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Tetrabutylammonium Diiodoaurate can be synthesized by reacting tetrabutylammonium iodide with gold(I) chloride in an appropriate solvent, such as acetonitrile or methanol.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: Tetrabutylammonium Diiodoaurate can undergo oxidation reactions to form gold(III) complexes.
Reduction: Reduction reactions can convert the gold(I) ion to gold(0) or gold(III) depending on the reagents used.
Substitution: This compound can participate in substitution reactions where the iodide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Various ligands, such as phosphines and thiolates, can be used to substitute the iodide ligands.
Major Products Formed:
Gold(III) Complexes: Resulting from oxidation reactions.
Gold Nanoparticles: Formed through reduction reactions.
Substituted Gold(I) Complexes: Resulting from substitution reactions.
科学研究应用
Chemistry: Tetrabutylammonium Diiodoaurate is used as a catalyst in organic synthesis and as a precursor for the preparation of gold nanoparticles. Biology: It is employed in biological studies to investigate the interaction of gold complexes with biomolecules. Medicine: The compound is explored for its potential therapeutic applications, including its use in cancer treatment and antimicrobial agents. Industry: It is utilized in the electronics industry for the fabrication of gold-based materials and devices.
作用机制
Target of Action
Tetrabutylammonium Diiodoaurate is an organometallic compound It has been suggested that it may interact with the ig kappa chain c region in humans and the ph-gated potassium channel kcsa in streptomyces lividans .
Mode of Action
Biochemical Pathways
It is used in proteomics research , suggesting that it may have a role in protein-related biochemical pathways.
Result of Action
生化分析
Biochemical Properties
Tetrabutylammonium Diiodoaurate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, where it can act as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves the binding of Tetrabutylammonium Diiodoaurate to the active site of the enzyme, thereby altering its activity and influencing the overall biochemical pathway.
Cellular Effects
The effects of Tetrabutylammonium Diiodoaurate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Tetrabutylammonium Diiodoaurate has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis.
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrabutylammonium Diiodoaurate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tetrabutylammonium Diiodoaurate remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to Tetrabutylammonium Diiodoaurate in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Tetrabutylammonium Diiodoaurate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, Tetrabutylammonium Diiodoaurate can become toxic, leading to adverse effects such as cell death or organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
Tetrabutylammonium Diiodoaurate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, Tetrabutylammonium Diiodoaurate can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of Tetrabutylammonium Diiodoaurate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity and function. Tetrabutylammonium Diiodoaurate can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Tetrabutylammonium Diiodoaurate is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows Tetrabutylammonium Diiodoaurate to interact with specific biomolecules and exert its effects in a targeted manner, enhancing its overall efficacy .
相似化合物的比较
Tetrabutylammonium Chloroaurate: Contains a gold(I) ion coordinated to chloride ions instead of iodide ions.
Tetrabutylammonium Bromoaurate: Contains a gold(I) ion coordinated to bromide ions.
Uniqueness:
Tetrabutylammonium Diiodoaurate is unique due to its higher reactivity compared to its chloride and bromide counterparts. The iodide ligands provide greater stability and facilitate various chemical transformations.
This comprehensive overview highlights the significance of Tetrabutylammonium Diiodoaurate in scientific research and industrial applications. Its unique properties and reactivity make it a valuable compound in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
diiodogold(1-);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Au.2HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICULSEVGYZBD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.I[Au-]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36AuI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50481-03-3 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, diiodoaurate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50481-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Raman spectra analysis for Tetrabutylammonium Diiodoaurate (I)?
A1: Raman spectroscopy is a powerful tool for characterizing the structure and purity of chemical compounds. In the case of Tetrabutylammonium Diiodoaurate (I) (TBA-AuI2), previous studies reported Raman bands around 110 cm−1. This research demonstrated that these bands were actually due to the presence of I3− impurities in the samples []. By carefully purifying TBA-AuI2, the researchers obtained Raman spectra without these impurity bands, providing a more accurate representation of the compound's vibrational characteristics. This accurate characterization is essential for understanding its properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)
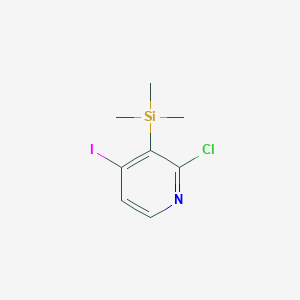
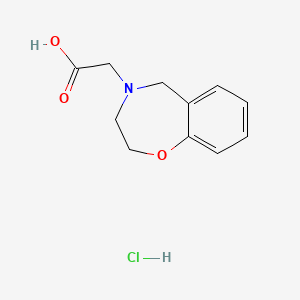

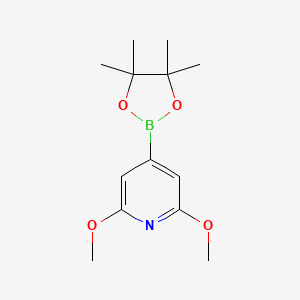
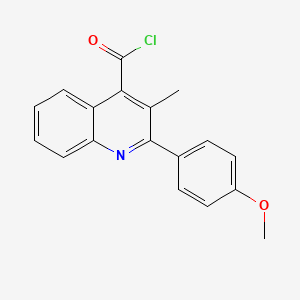
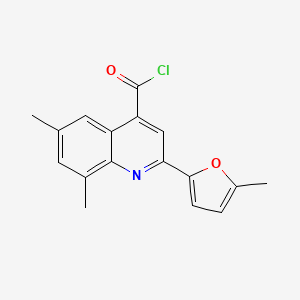
![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)


